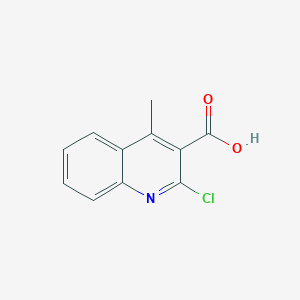

2-Chloro-4-methylquinoline-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-chloro-4-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11(14)15/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVUMNXHIVGNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773100-20-2 | |

| Record name | 2-chloro-4-methylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form various derivatives

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, which have significant applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

While the search results do not provide extensive data tables or case studies specifically for "2-Chloro-4-methylquinoline-3-carboxylic acid," they do offer insights into its applications and the broader context of quinoline derivatives in chemical synthesis and biological activities.

Synthesis and Reactions

- Building Block for Heterocyclic Systems: 2-chloroquinoline-3-carbaldehyde derivatives are used as building blocks in the synthesis of various heterocyclic systems with potent biological properties .

- Analogues and Derivatives: The compound is related to 2-chloroquinoline-3-carbaldehyde and its analogs, which are used to construct fused or binary quinoline-based heterocyclic systems .

Biological and Pharmaceutical Activities

- Antimicrobial Activity: Quinoline derivatives, including those related to this compound, exhibit antibacterial and antifungal activities . For example, some quinolines have shown antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, as well as antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata .

- Antitubercular Agents: Quinoline derivatives have been explored for their potential as antitubercular agents, with some showing activity against Mycobacterium tuberculosis (Mtb) . 2-arylquinoline 4-carboxylic acid (QCA) analogs have been synthesized and screened as anti-TB agents targeting Mtb DNA gyrase .

- Other Biological Activities: Compounds incorporating the quinoline ring system have demonstrated a range of biological and pharmaceutical activities, including antiplasmodial, antihistamine, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They have also been used as inhibitors of tyrokinase PDGF-RTK, inositol 5′-phosphatase (SH 2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

Molecular Modeling Studies

- DNA Gyrase Inhibition: Molecular docking analysis of quinoline-3-carbaldehyde analogs against E. coli DNA gyrase has been conducted to investigate the binding mode of the compounds within the active site of the enzyme .

Related Compounds and Examples

- 2-Arylquinoline 4-Carboxylic Acids (QCAs): These analogs have been synthesized and screened as antitubercular agents, with some derivatives showing promising activity against Mtb and inhibiting DNA gyrase .

- [2,3′-Biquinoline]-4-Carboxylic Acid: This series of compounds has been synthesized and evaluated for antibacterial and antioxidant activities .

Mecanismo De Acción

The mechanism of action of 2-chloro-4-methylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The molecular pathways involved can vary but often include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

Structure-Activity Relationships (SAR)

- Chlorine Substitution : Chlorine at position 2 (target compound) or 6/7 (other analogs) impacts electronic properties and steric interactions with biological targets.

- Carboxylic Acid Position : The carboxylic acid at position 3 (target) versus position 4 () alters hydrogen-bonding capabilities and pharmacokinetics.

- Methyl and Aryl Groups : Methyl groups enhance lipophilicity, while aryl substituents (e.g., biphenyl in ) improve binding affinity to hydrophobic pockets in enzymes .

Actividad Biológica

2-Chloro-4-methylquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antitumor, and cholinesterase inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClNO2. The compound features a quinoline ring system, which is known for its diverse biological activities. The presence of the chlorine atom and the carboxylic acid functional group contributes to its reactivity and potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus (MRSA) | 20–40 |

| Other quinoline derivatives | E. coli | 40–70 |

| Reference drug (Ceftriaxone) | S. aureus | 0.1 |

These results indicate that while this compound shows promise, it is less potent than established antibiotics like ceftriaxone .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Quinoline derivatives are known to interfere with DNA topoisomerases, leading to apoptosis in cancer cells. The mechanism involves stabilizing the cleavable complex formed between topoisomerases and DNA, which can trigger cell death pathways.

A study demonstrated that modifications in the quinoline structure can enhance antitumor activity by improving binding affinity to target enzymes .

Case Study: Camptothecin Analogs

In a comparative analysis of camptothecin analogs, it was found that derivatives with similar structural features to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism primarily involved the inhibition of topoisomerase I, leading to increased DNA damage and apoptosis .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Research indicates that certain quinoline derivatives can act as selective inhibitors of acetylcholinesterase (AChE).

Table 2: Cholinesterase Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | 5–10 |

| Galantamine (Positive Control) | AChE | 1 |

The presence of halogen substituents like chlorine can influence the potency of these compounds. While some modifications enhance activity, others may reduce efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Modifications at specific positions on the quinoline ring can lead to significant changes in biological activity.

Key Findings:

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-methylquinoline-3-carboxylic acid, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The synthesis of quinoline derivatives like this compound typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also effective for introducing substituents. Optimization strategies include:

- Catalyst Selection : Palladium or copper catalysts enhance regioselectivity in cross-coupling steps .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at controlled temperatures (80–120°C) improve reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : and NMR confirm substituent positions and ring structure. Chemical shifts for chlorine and methyl groups are diagnostic (e.g., methyl at δ 2.5–3.0 ppm) .

- IR : Carboxylic acid C=O stretches (~1700 cm) and quinoline ring vibrations (1600–1450 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines structural parameters. Validate hydrogen bonding and packing motifs with SHELXPRO .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in tightly sealed containers in dry, ventilated areas. Avoid contact with ignition sources .

- Spill Management : Neutralize with dry sand or non-combustible absorbents. Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported crystal structure data for quinoline derivatives?

- Methodological Answer :

- Data Validation : Cross-reference SCXRD data with computational models (e.g., density functional theory) to identify outliers in bond lengths or angles .

- Software Tools : Use SHELXL’s TWIN and HKLF5 commands to refine twinned crystals or incomplete datasets. Compare results with independent refinement packages like OLEX2 .

- Publication Standards : Report R values, residual electron density, and ADDSYM checks to ensure structural integrity .

Q. What strategies are recommended for predicting the physicochemical properties of this compound using computational methods?

- Methodological Answer :

- Quantum Chemistry : Employ Gaussian or ORCA software to calculate molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs) for reactivity insights .

- Solubility Prediction : Use COSMO-RS models to estimate solubility in organic solvents based on partition coefficients (logP) .

- pKa Estimation : Apply ChemAxon or MarvinSuite to predict carboxylic acid dissociation constants (~2.5–3.5) .

Q. How can reaction pathways be modified to introduce functional groups at specific positions on the quinoline ring system?

- Methodological Answer :

- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate the C-3 position, followed by electrophilic quenching to install halides or alkyl groups .

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBS) groups to enable selective C-4 methylation via Ullmann coupling .

- Post-Functionalization : Perform Pd-catalyzed C–H activation at the C-8 position using directing groups like pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.